4,5-Dichlorobenzene-1,3-disulfonyl dichloride
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Overview
Description
4,5-Dichlorobenzene-1,3-disulfonyl dichloride is a chemical compound with the molecular formula C6H2Cl4O4S2 and a molecular weight of 344.02 g/mol . It is characterized by the presence of two chlorine atoms and two sulfonyl chloride groups attached to a benzene ring. This compound is used primarily in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dichlorobenzene-1,3-disulfonyl dichloride can be synthesized through the chlorosulfonation of 4,5-dichlorobenzene. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the sulfonating agent and chlorine gas (Cl2) as the chlorinating agent. The reaction is carried out under controlled conditions, often at elevated temperatures, to ensure complete sulfonation and chlorination of the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of 4,5-dichlorobenzene, chlorosulfonic acid, and chlorine gas into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichlorobenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Hydrolysis: The compound reacts with water to form 4,5-dichlorobenzene-1,3-disulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Conditions: Reactions often require mild to moderate heating to facilitate the substitution process.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4,5-Dichlorobenzene-1,3-disulfonyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: It serves as a reagent in the modification of biomolecules for studying their structure and function.
Mechanism of Action
The mechanism of action of 4,5-Dichlorobenzene-1,3-disulfonyl dichloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate linkages. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-disulfonyl chloride: Similar structure but lacks the chlorine substituents on the benzene ring.
4,5-Dihydroxybenzene-1,3-disulfonyl chloride: Contains hydroxyl groups instead of chlorine atoms.
Uniqueness
4,5-Dichlorobenzene-1,3-disulfonyl dichloride is unique due to the presence of both chlorine atoms and sulfonyl chloride groups on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4,5-dichlorobenzene-1,3-disulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DELKNGSNILXDSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)Cl)Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557205 |
Source
|
Record name | 4,5-Dichlorobenzene-1,3-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70269-54-4 |
Source
|
Record name | 4,5-Dichlorobenzene-1,3-disulfonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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